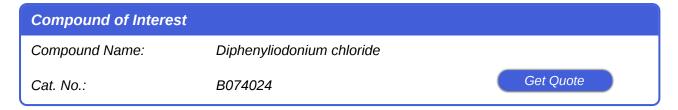


# Application Notes and Protocols: Copper-Catalyzed N-Arylation Using Diphenyliodonium Chloride

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Copper-catalyzed N-arylation reactions are a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds prevalent in pharmaceuticals, agrochemicals, and functional materials. The use of diaryliodonium salts, such as **diphenyliodonium chloride**, as arylating agents offers a mild and efficient alternative to traditional methods that often require harsh reaction conditions. This document provides detailed application notes and experimental protocols for the copper-catalyzed N-arylation of various amines using **diphenyliodonium chloride**.

## **Advantages of Using Diphenyliodonium Chloride**

- Mild Reaction Conditions: Reactions can often be carried out at or near room temperature, preserving sensitive functional groups.
- High Efficiency: The process is known for providing good to excellent yields of N-arylated products.
- Broad Substrate Scope: A wide variety of primary and secondary amines, including both aliphatic and aromatic amines, can be successfully arylated.



 Operational Simplicity: The experimental setup and work-up procedures are generally straightforward.

## **Data Presentation**

The following tables summarize the quantitative data for the copper-catalyzed N-arylation of various amines with diphenyliodonium salts under optimized conditions.

**Table 1: N-Arylation of Aromatic Primary Amines** 

| Entry | Amine                  | Copper<br>Catalyst<br>(mol%)                  | Base                           | Solvent | Temp.<br>(°C) | Time (h) | Yield<br>(%) |
|-------|------------------------|---|--------------------------------|---------|---------------|----------|--------------|
| 1     | Aniline                | CuCl (10)                                     | Et₃N                           | Toluene | RT            | 0.5      | 95           |
| 2     | p-<br>Toluidine        | CuSO <sub>4</sub> ·5<br>H <sub>2</sub> O (10) | K₂CO₃                          | Water   | 60            | 4        | 81[1]        |
| 3     | p-<br>Anisidine        | CuSO <sub>4</sub> ·5<br>H <sub>2</sub> O (10) | K <sub>2</sub> CO <sub>3</sub> | Water   | 60            | 3        | 92[1]        |
| 4     | p-<br>Nitroanili<br>ne | CuSO <sub>4</sub> .5<br>H <sub>2</sub> O (10) | K₂CO₃                          | Water   | 60            | 6        | 65[1]        |
| 5     | o-<br>Toluidine        | CuSO <sub>4</sub> ·5<br>H <sub>2</sub> O (10) | K₂CO₃                          | Water   | 60            | 5        | 77[1]        |

**Table 2: N-Arylation of Secondary Amines** 



| Entry | Amine                   | Copper<br>Catalyst<br>(mol%)                  | Base                           | Solvent | Temp.<br>(°C) | Time (h) | Yield<br>(%) |
|-------|-------------------------|---|--------------------------------|---------|---------------|----------|--------------|
| 1     | N-<br>Methylani<br>line | CuSO <sub>4</sub> ·5<br>H <sub>2</sub> O (10) | K <sub>2</sub> CO <sub>3</sub> | Water   | 80            | 6        | 59[1][2]     |
| 2     | Dibenzyl<br>amine       | Cul (5)                                       | K₃PO₄                          | DMF     | 110           | 24       | 85           |
| 3     | Morpholi<br>ne          | CuSO <sub>4</sub> ·5<br>H <sub>2</sub> O (10) | K₂CO₃                          | Water   | 80            | 8        | 48[1]        |
| 4     | Piperidin<br>e          | CuSO <sub>4</sub> ·5<br>H <sub>2</sub> O (10) | K₂CO₃                          | Water   | 80            | 8        | 45[1]        |
| 5     | Indoline                | CuSO <sub>4</sub> ·5<br>H <sub>2</sub> O (10) | K₂CO₃                          | Water   | 80            | 7        | 51[2]        |

# Experimental Protocols General Protocol for Copper-Catalyzed N-Arylation

This protocol provides a general procedure for the N-arylation of an amine using **diphenyliodonium chloride**.

#### Materials:

- Amine (1.0 mmol)
- Diphenyliodonium chloride (1.2 mmol)
- Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
- Triethylamine (Et₃N) (1.5 mmol)
- Toluene (5 mL)
- Reaction vessel (e.g., Schlenk tube or sealed vial)



- · Magnetic stirrer and stir bar
- Standard laboratory glassware for work-up and purification

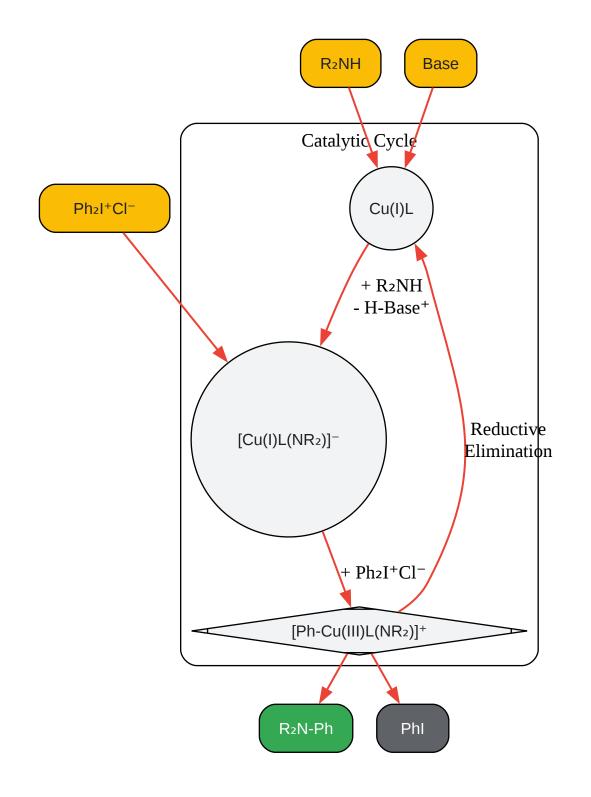
#### Procedure:

- To a clean and dry reaction vessel, add the amine (1.0 mmol), **diphenyliodonium chloride** (1.2 mmol), and copper(I) chloride (0.1 mmol).
- · Add a magnetic stir bar to the vessel.
- Under an inert atmosphere (e.g., nitrogen or argon), add toluene (5 mL) followed by triethylamine (1.5 mmol).
- Seal the reaction vessel and stir the mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Filter the mixture through a pad of celite to remove the copper catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired Narylated amine.

# Mandatory Visualizations Experimental Workflow









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